N-(4-Phenylcyclohex-3-EN-1-YL)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

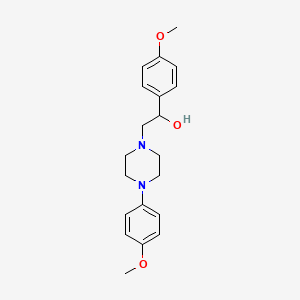

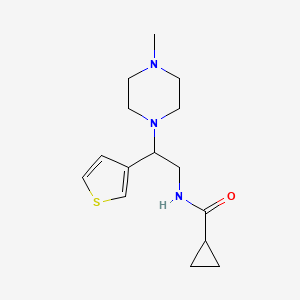

N-(4-Phenylcyclohex-3-EN-1-YL)benzamide is a pseudocyclic compound with complex molecular properties. It has garnered immense interest in the scientific and industrial spheres. The compound has a CAS Number of 1820711-63-4 and a molecular weight of 277.37 .

Synthesis Analysis

The synthesis of benzamides, such as this compound, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular formula of this compound is C19H19NO . The InChI Code is 1S/C19H19NO/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-11,18H,12-14H2,(H,20,21) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.37 .Scientific Research Applications

Synthetic Applications and Chemical Transformations

Iron-Catalyzed Acyl Migration : A study reports the transformation of tertiary α-azidyl phenyl ketones into enamides, including N-(cyclohex-1-en-1-yl)benzamides, through iron-catalyzed acyl migration. This process showcases a novel approach for synthesizing enamides and isoquinolones, highlighting the versatility of related chemical structures in organic synthesis (Tonghao Yang et al., 2018).

Nucleophilic Vinylic Substitution : Another study explores the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides to synthesize 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This research demonstrates the unique electrophilic reactivity conferred by fluorine atoms on the enamide moiety, providing a foundation for heterocyclic synthesis using fluoroynamides (Tamara Meiresonne et al., 2015).

Potential Therapeutic Applications

Antitumor Agents : Research into novel quinazolin derivatives as antitumor agents reveals the synthesis of compounds with significant inhibition against human carcinoma cell lines. This study underscores the therapeutic potential of benzamide derivatives in cancer treatment, providing a template for designing new antitumor compounds (Walaa S. El‐serwy et al., 2016).

Histone Deacetylase Inhibitor : The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor illustrates the role of benzamide derivatives in modulating gene expression. Such compounds show promise in cancer therapy by inducing cell-cycle arrest and apoptosis in cancer cells (Nancy Z. Zhou et al., 2008).

Properties

IUPAC Name |

N-(4-phenylcyclohex-3-en-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-11,18H,12-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVRUCRRNVYZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)

![(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2684876.png)

![2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2684880.png)

![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)

![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)